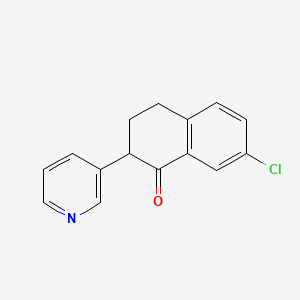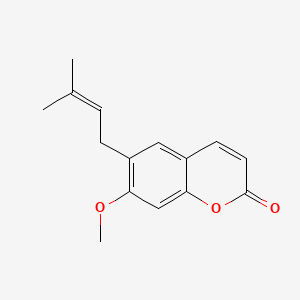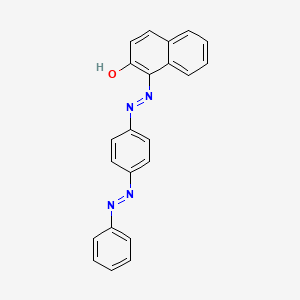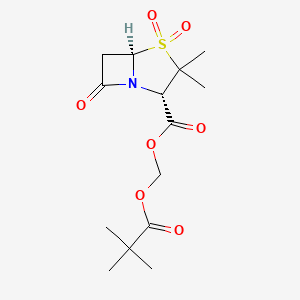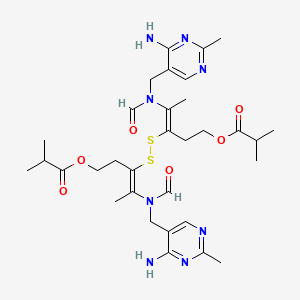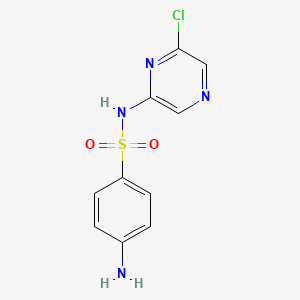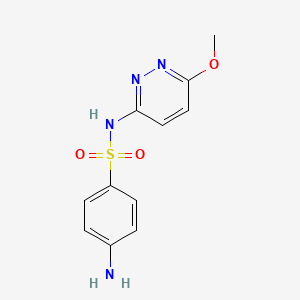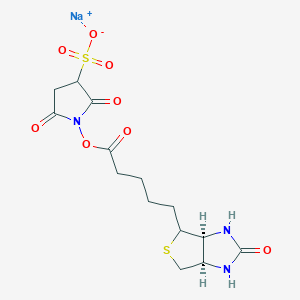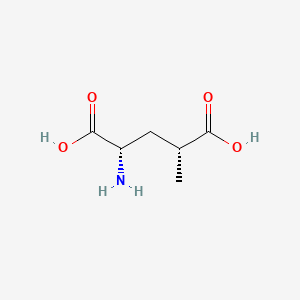
2S,4R-4-Methylglutamate
Vue d'ensemble
Description
2S,4R-4-Methylglutamate is a small molecule that falls under the category of experimental groups . It belongs to the class of organic compounds known as L-alpha-amino acids, which are alpha amino acids that have the L-configuration of the alpha-carbon atom .
Synthesis Analysis
The synthesis of 2S,4R-4-Methylglutamate has been discussed in several studies. For instance, one study used [3H]4MG, which was previously used as a ligand for low-affinity kainate receptors, to establish a binding assay for glutamate transporters (GluTs), as 4MG has also been shown to have affinity for the glial GluTs .Molecular Structure Analysis
The molecular formula of 2S,4R-4-Methylglutamate is C6H10NO4 . Its average weight is 160.1479 and its monoisotopic weight is 160.060982813 . The structure of 2S,4R-4-Methylglutamate has been determined by cryo-electron microscopy (cryo-EM) at 3.8Å resolution .Applications De Recherche Scientifique
-
Kainate Receptor Agonist
- Scientific Field : Neuropharmacology .
- Application Summary : SYM 2081 has been shown to potently displace high affinity [3H]kainate binding to cortical tissue and to recombinant kainate receptors . It is used as a probe to examine the physiological functions of kainate receptors .
- Methods of Application : The compound is applied to cells expressing kainate receptors, and its effects on receptor activity are measured using electrophysiological recordings .
- Results : SYM 2081 was found to evoke rapidly desensitizing responses in electrophysiological recordings . It was also found to be a potent agonist at homomeric kainate receptors composed of the GluR5 and GluR6 subunit, with an EC50 of 0.12 ± 0.02 and 0.23 ± 0.01 μM, respectively .
-
Glutamate Transporter Ligand
- Scientific Field : Neurochemistry .
- Application Summary : SYM 2081 has been shown to have affinity for the glial GluTs, GLT1 and GLAST .
- Methods of Application : The compound is used to establish a binding assay for glutamate transporters .
- Results : The results of this application are not specified in the source .
-
Inhibition of Acetylcholine Release
- Scientific Field : Neurobiology .
- Application Summary : SYM 2081 has been used as a kainate receptor (KAR) antagonist to test its effect on acetylcholine release in muscle cells .
- Methods of Application : The compound is applied to muscle cells, and its effects on acetylcholine release are measured .
- Results : The results of this application are not specified in the source .
-
Selective Ligand for Kainate Receptors
- Scientific Field : Neuropharmacology .
- Application Summary : SYM 2081 is a selective, high-affinity ligand for kainate receptors . It is used as the prototype of a novel class of therapeutic agents .
- Methods of Application : The compound is applied to cells expressing kainate receptors, and its effects on receptor activity are measured .
- Results : SYM 2081 was found to inhibit [3H]kainic acid binding to both wild-type (rat forebrain) and recombinant (GluR6) kainate receptors .
-
Characterization of Glutamate Transporters
- Scientific Field : Neurochemistry .
- Application Summary : SYM 2081 has been used as a ligand for low-affinity kainate receptors and to establish a binding assay for glutamate transporters (GluTs), as it has also been shown to have affinity for the glial GluTs, GLT1 and GLAST .
- Methods of Application : The compound is used to establish a binding assay for glutamate transporters .
- Results : The results of this application are not specified in the source .
-
Evaluation of Kainate Receptors in Central Nervous System Function and Disease
- Scientific Field : Neuropharmacology .
- Application Summary : SYM 2081 is a high-affinity, selective, kainate agonist that may prove useful both as a probe to examine the physiological functions of kainate receptors and as the prototype of a novel class of therapeutic agents .
- Methods of Application : The compound is applied to cells expressing kainate receptors, and its effects on receptor activity are measured .
- Results : SYM 2081 was found to inhibit [3H]kainic acid binding to both wild-type (rat forebrain) and recombinant (GluR6) kainate receptors .
Orientations Futures
The future directions of 2S,4R-4-Methylglutamate research could involve further exploration of its interactions with kainate receptors and its potential therapeutic applications. It has been suggested that it could be a useful ligand for evaluating the role of kainate receptors in central nervous system function and disease .
Propriétés
IUPAC Name |
(2S,4R)-2-amino-4-methylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKRAOXTGDJWNI-DMTCNVIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300044 | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2S,4R-4-Methylglutamate | |
CAS RN |
77842-39-8, 14561-55-8, 31137-74-3 | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77842-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-L-glutamic acid, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031137743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-DL-glutamic acid, erythro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077842398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | rel-(4S)-4-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901300044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-L-Glutamic acid, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ76GL74VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-methyl-DL-Glutamic acid, erythro- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B8Q87JVZ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



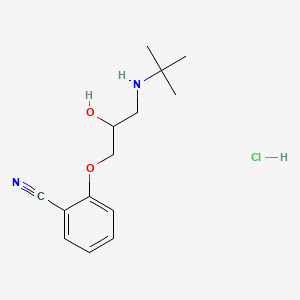
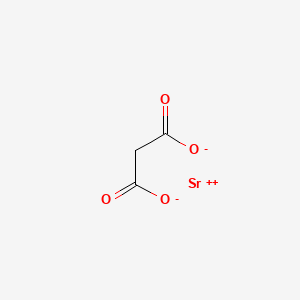
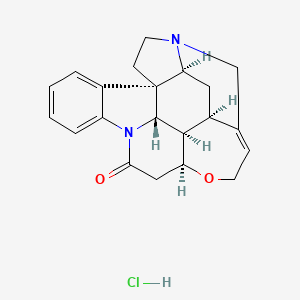
![(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1681771.png)
